N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
Description
N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a dimethylamine group at position 4, a piperazine ring at position 6, and a 5-methyl-1,2-oxazole substituent linked via a methylene bridge to the piperazine.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-12-13(9-18-22-12)10-20-4-6-21(7-5-20)15-8-14(19(2)3)16-11-17-15/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWMFUNSRUCRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=CC(=NC=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidin-4-amine Derivatives with Piperazine Substituents
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Structure : Shares the pyrimidin-4-amine core and piperazine moiety but replaces the dimethylamine and oxazole-methyl groups with an N-butyl chain.
- This compound is highlighted as a versatile building block in pharmaceutical research and organic synthesis .
N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride
- Structure : Nearly identical to the target compound but lacks the 5-methyl-1,2-oxazol-4-ylmethyl substituent.
- Properties: The hydrochloride salt form improves solubility, making it more suitable for in vitro assays.
Pyrimidin-4-amine Derivatives with Heterocyclic Substituents
6-(((1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropyl)methoxy)-2-methyl-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)pyrimidin-4-amine (Compound 17)
- Structure : Features a thiadiazole ring and a methoxypyridinyl-cyclopropyl group instead of the oxazole-methyl-piperazine.
- Properties : The thiadiazole moiety enhances metabolic stability due to its resistance to oxidative degradation. The methoxypyridine group may improve target selectivity, as seen in its role as a PDE10A inhibitor for schizophrenia treatment .
EU Patent Compounds (e.g., (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine)
- Structure : Incorporates nitro groups and oxadiazole rings on the pyrimidine scaffold.
- Oxadiazole rings engage in hydrogen bonding and π-π stacking, which could enhance affinity but may also reduce solubility .
Fused-Ring and Rigidified Analogs
N-Cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine
- Structure : Replaces the pyrimidine core with a pyrido[3,4-d]pyrimidine system, fused to an additional aromatic ring.
- Properties : The fused ring system expands the planar surface area, likely improving interactions with hydrophobic binding pockets. However, this modification may reduce solubility and oral bioavailability compared to the target compound .
N-(5-cyclopropyl-2H-pyrazol-3-yl)-5-ethynyl-2-piperazin-1-yl-pyrimidin-4-amine
- Structure : Includes an ethynyl spacer and cyclopropyl-pyrazole substituent.
- The cyclopropyl group enhances metabolic stability by resisting CYP450 oxidation, a feature absent in the target compound’s oxazole group .
Trifluoromethyl and Bioisostere-Containing Analogs
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
- Structure : Substitutes the oxazole with a trifluoromethyl group and adds a benzamide moiety.
- Properties : The trifluoromethyl group acts as a bioisostere for methyl or halogens, improving pharmacokinetic properties such as membrane permeability and enzymatic stability. The benzamide group may introduce additional hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
